3-(Dimethoxymethyl)-1,5-naphthyridine

Description

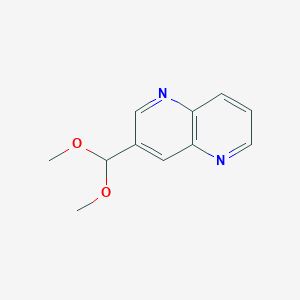

3-(Dimethoxymethyl)-1,5-naphthyridine is a substituted 1,5-naphthyridine derivative characterized by a dimethoxymethyl group at the 3-position of the heterocyclic core. The 1,5-naphthyridine scaffold consists of two fused pyridine rings, providing a planar structure with electron-deficient properties that facilitate diverse chemical modifications .

Properties

IUPAC Name |

3-(dimethoxymethyl)-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-14-11(15-2)8-6-10-9(13-7-8)4-3-5-12-10/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYWQTGTGIDMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC2=C(C=CC=N2)N=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801280914 | |

| Record name | 1,5-Naphthyridine, 3-(dimethoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261365-66-5 | |

| Record name | 1,5-Naphthyridine, 3-(dimethoxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Naphthyridine, 3-(dimethoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethoxymethyl)-1,5-naphthyridine typically involves the reaction of 1,5-naphthyridine with dimethoxymethane under acidic conditions. The reaction proceeds via electrophilic substitution, where the dimethoxymethyl group is introduced at the 3-position of the naphthyridine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxymethyl)-1,5-naphthyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can lead to the formation of reduced naphthyridine compounds.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine amines.

Scientific Research Applications

3-(Dimethoxymethyl)-1,5-naphthyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethoxymethyl)-1,5-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar 1,5-Naphthyridine Derivatives

Structural and Functional Group Variations

The following table summarizes key structural features and applications of 3-(Dimethoxymethyl)-1,5-naphthyridine and its analogues:

Biological Activity

Overview

3-(Dimethoxymethyl)-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family, characterized by its unique structural features and potential biological activities. This compound has garnered interest in medicinal chemistry due to its diverse applications, particularly in drug development and therapeutic interventions.

- Chemical Formula : C12H13N3O2

- Molecular Weight : 233.25 g/mol

- IUPAC Name : this compound

The compound is synthesized through the reaction of 1,5-naphthyridine with dimethoxymethane under acidic conditions, facilitating electrophilic substitution at the 3-position of the naphthyridine ring .

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various substituted naphthyridines possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis .

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Moderate | Staphylococcus aureus, Escherichia coli |

| 2,8-Disubstituted-1,5-naphthyridines | Potent | Plasmodium falciparum, Plasmodium vivax |

Anticancer Properties

Naphthyridine derivatives are also being explored for their anticancer potential. In vitro studies have demonstrated that certain naphthyridines can inhibit cancer cell proliferation by inducing apoptosis or inhibiting critical signaling pathways involved in tumor growth. For example, benzo[b ]1,5-naphthyridine has shown cytotoxic effects against human HL-60 and HeLa cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may bind to active sites or allosteric sites on enzymes, altering their conformation and function.

- Receptor Modulation : Interaction with cellular receptors can modulate signal transduction pathways, influencing various cellular processes.

- DNA Interaction : Some studies suggest that naphthyridines can intercalate into DNA, disrupting replication and transcription processes.

Study on Antimicrobial Efficacy

In a comparative study of various naphthyridine derivatives, this compound was evaluated for its antimicrobial efficacy against common pathogens. The results indicated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as an antimicrobial agent .

Anticancer Screening

A series of in vitro assays were conducted to assess the cytotoxicity of this compound on cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell viability in HeLa cells with an IC50 value indicating promising anticancer activity .

Q & A

Q. What are the key synthetic routes for 3-(Dimethoxymethyl)-1,5-naphthyridine, and how do reaction conditions influence regioselectivity?

Q. How can researchers characterize the stability of this compound under varying pH and solvent conditions?

- Methodological Answer : Stability studies should combine computational modeling (e.g., B3LYP/CC-PVDZ level) and experimental validation. Computational analysis of tautomerism in dioxygenated 1,5-naphthyridines shows that electron-withdrawing/donating substituents and solvent polarity significantly influence dominant tautomeric forms . Experimentally, HPLC or NMR monitoring of degradation products under acidic/basic conditions can reveal hydrolysis pathways. For example, dimethoxymethyl groups may undergo demethylation or acetal hydrolysis, requiring pH-controlled storage (e.g., inert, anhydrous conditions) .

Q. What analytical techniques are most reliable for resolving structural ambiguities in substituted 1,5-naphthyridines?

- Methodological Answer :

- NMR : ¹H/¹³C NMR combined with 2D techniques (COSY, HSQC) can distinguish between regioisomers. For example, chlorinated naphthyridines exhibit distinct aromatic splitting patterns depending on substitution positions .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas, especially for dimethoxymethyl derivatives.

- X-ray Crystallography : Resolves absolute configuration in stereochemically complex fused systems (e.g., chromeno-naphthyridines) .

- GC-MS : Quantifies reaction mixtures, though NMR is preferred for accuracy in closely related isomers .

Advanced Research Questions

Q. How do electron-donating/withdrawing substituents affect the tautomeric equilibrium of this compound in solution?

Q. How can computational models predict the bioactivity of this compound derivatives?

- Methodological Answer : Molecular docking and QSAR studies using ALK5 or TGF-β receptor models (e.g., RepSox derivatives) can prioritize synthetic targets . For instance, dimethoxymethyl groups may enhance binding via hydrophobic interactions or steric complementarity. In vitro validation should follow, using kinase inhibition assays and cytotoxicity screening .

Safety and Handling

Q. What are the critical safety protocols for handling 1,5-naphthyridine derivatives in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : Store under argon at –20°C to prevent hydrolysis of dimethoxymethyl groups .

- Disposal : Follow EPA guidelines for halogenated waste if chlorinated analogs are present .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.